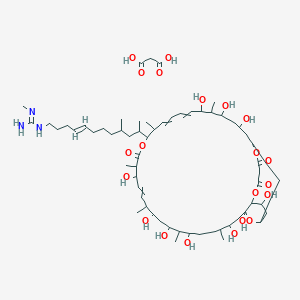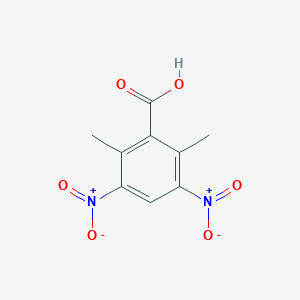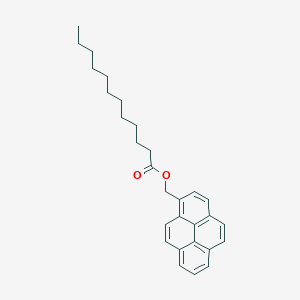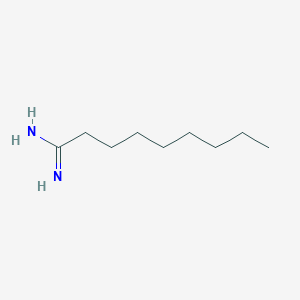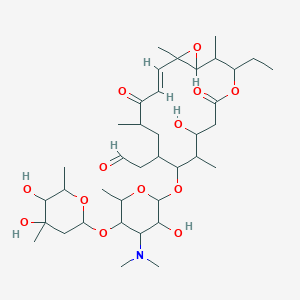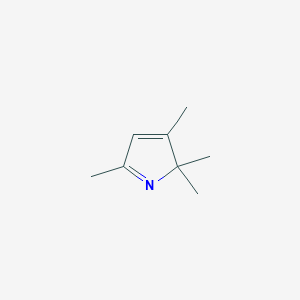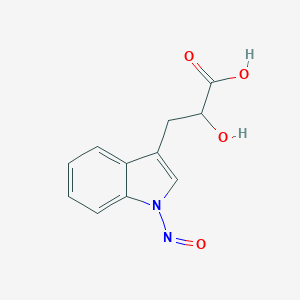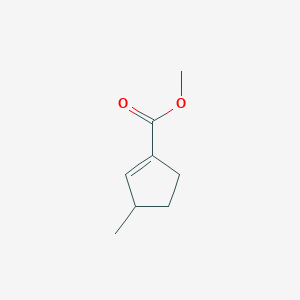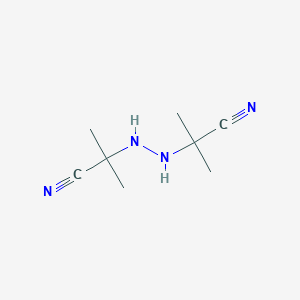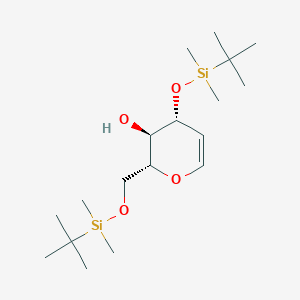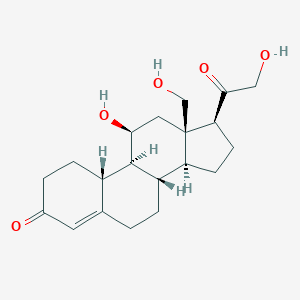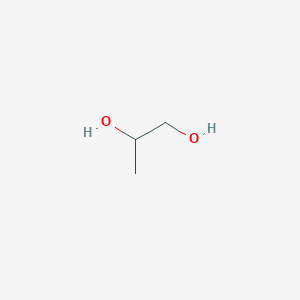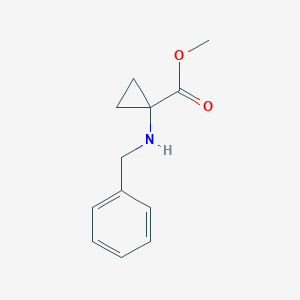
Methyl 1-(benzylamino)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(benzylamino)cyclopropanecarboxylate, also known as MBC, is a chemical compound that has been widely studied for its potential applications in scientific research. MBC is a cyclopropane-based compound that is structurally similar to other compounds used in the pharmaceutical industry. In
Wirkmechanismus
The mechanism of action of Methyl 1-(benzylamino)cyclopropanecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 1-(benzylamino)cyclopropanecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the activity of certain enzymes involved in cell growth and proliferation, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-(benzylamino)cyclopropanecarboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-(benzylamino)cyclopropanecarboxylate. One area of interest is in the development of new cancer therapies based on Methyl 1-(benzylamino)cyclopropanecarboxylate. Another area of research is in the study of its anti-inflammatory effects and potential use in the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-(benzylamino)cyclopropanecarboxylate and its potential effects on different biological systems.
Conclusion:
Methyl 1-(benzylamino)cyclopropanecarboxylate is a promising compound for scientific research due to its potential applications in cancer therapy, anti-inflammatory treatment, and neurological disorders. Its synthesis method has been optimized to produce high yields of pure Methyl 1-(benzylamino)cyclopropanecarboxylate, and its biochemical and physiological effects have been studied extensively. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
The synthesis of Methyl 1-(benzylamino)cyclopropanecarboxylate involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of a catalyst. The resulting product is then methylated using methyl iodide to form Methyl 1-(benzylamino)cyclopropanecarboxylate. This synthesis method has been optimized to produce high yields of pure Methyl 1-(benzylamino)cyclopropanecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(benzylamino)cyclopropanecarboxylate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the study of cancer. Methyl 1-(benzylamino)cyclopropanecarboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Eigenschaften
CAS-Nummer |
119111-70-5 |
|---|---|
Produktname |
Methyl 1-(benzylamino)cyclopropanecarboxylate |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 1-(benzylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(7-8-12)13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 |
InChI-Schlüssel |
IGNWLQZHVDDKEM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CC1)NCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1(CC1)NCC2=CC=CC=C2 |
Synonyme |
Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



